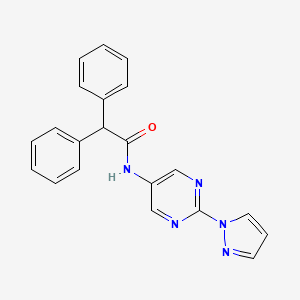
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H6F3IN2. It has a molecular weight of 290.03 . This compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3 . This code represents the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . For more detailed physical and chemical properties, you may need to refer to material safety data sheets (MSDS) or other specialized resources.Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, which include derivatives of 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. Their structure, particularly when the trifluoromethyl group is positioned on the 3- or 5-position of the pyrazole nucleus, significantly influences their activity profile. This class of compounds is being explored for developing novel agents with enhanced efficacy and minimal side effects, indicating a promising area of research within medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Privileged Scaffold in Synthesis of Heterocycles
The chemistry of pyrazole derivatives, including 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole, serves as a privileged scaffold in the synthesis of a wide array of heterocyclic compounds. Their reactivity makes them valuable building blocks for the construction of complex molecular structures like pyrazolo-imidazoles, -thiazoles, and various spiropyrans. This utility underscores the significance of pyrazole derivatives in heterocyclic chemistry, offering a pathway to innovate transformations and develop versatile dyes from a broad range of precursors (Gomaa & Ali, 2020).
Anticancer Properties
Research into pyrazoline derivatives, which encompasses compounds like 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole, has shown that these molecules can exhibit significant anticancer activities. The development of new synthetic methods for pyrazoline derivatives has been driven by their potential biological effects, indicating that these compounds are an active area of study within pharmaceutical chemistry for their promising use against cancer (Ray et al., 2022).
Synthetic and Medicinal Perspective
The synthesis and bioevaluation of novel pyrazole derivatives highlight their importance in agrochemical and pharmaceutical activities. New synthetic strategies and biological activities associated with pyrazole derivatives emphasize their potential in creating compounds with antimicrobial, antifungal, antiviral, and antioxidant properties. This review suggests a growing interest in utilizing these derivatives for developing new therapeutic agents (Sheetal et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-5-iodo-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFUPMSUBMIWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cycloheptyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2554695.png)




![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2554705.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2554712.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)
![N-benzyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2554714.png)